In-Depth Technical Guide: NMR Spectroscopic and Structural Characterization of [sec-Butyl(methyl)amino]acetonitrile
In-Depth Technical Guide: NMR Spectroscopic and Structural Characterization of [sec-Butyl(methyl)amino]acetonitrile
Executive Summary
In modern medicinal chemistry, α-aminonitriles serve as highly versatile synthetic building blocks. Specifically, [sec-butyl(methyl)amino]acetonitrile is a critical intermediate in the development of complex pharmacophores, including potent Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors 1[2] and SUV39H2 histone methyltransferase inhibitors 3[4].
Because this molecule contains a stereogenic center adjacent to a tertiary amine, its Nuclear Magnetic Resonance (NMR) spectra exhibit complex splitting patterns driven by diastereotopicity. This whitepaper provides a comprehensive, self-validating framework for the structural characterization of [sec-butyl(methyl)amino]acetonitrile, detailing the causality behind experimental choices and establishing a robust protocol for unambiguous spectral assignment.
Chemical Identity and Structural Properties
Before initiating spectroscopic analysis, it is critical to map the structural features that will dictate the molecule's behavior in an applied magnetic field.
| Property | Value / Description |
| IUPAC Name | 2-[sec-butyl(methyl)amino]acetonitrile |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Key Functional Groups | Tertiary amine, Aliphatic nitrile, Chiral methine |
| Expected MS [M+H]⁺ | m/z 127.2 |
| Stereochemistry | Racemic mixture (unless synthesized asymmetrically) |
Synthetic Context and Workflow
Understanding the synthetic origin of the molecule is essential for identifying potential impurities (e.g., unreacted starting materials or side products) during NMR analysis. The compound is typically synthesized via the N-alkylation of sec-butyl(methyl)amine with chloroacetonitrile, or through a modified Strecker-type reaction 5[5].
Causality of Experimental Design: We utilize anhydrous acetonitrile as the solvent and potassium carbonate (K₂CO₃) as a mild base. This minimizes the hydrolysis of the highly sensitive nitrile group while effectively neutralizing the HCl byproduct, driving the reaction to completion.
Figure 1: Synthetic workflow for the preparation of [sec-Butyl(methyl)amino]acetonitrile.
NMR Spectroscopic Characterization
The core of structural validation relies on high-resolution NMR spectroscopy 6[6].
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected as the optimal solvent. It lacks exchangeable protons, provides excellent solubility for tertiary amines, and its residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a reliable internal reference without obscuring the aliphatic signals of the target compound.
¹H NMR Analysis and Diastereotopicity
The presence of a stereogenic center at the sec-butyl methine carbon fundamentally alters the magnetic environment of the molecule. It breaks the symmetry, rendering the adjacent methylene protons (both in the sec-butyl ethyl chain and the N-CH₂-CN group) diastereotopic .
Expert Insight: Because the two protons of the N-CH₂-CN group are diastereotopic, they do not appear as a simple 2H singlet. Instead, they couple with each other, typically presenting as an AB quartet (²J ≈ 16 Hz) around 3.50 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.90 | Triplet (t) | 3H | sec-butyl terminal CH₃ (ethyl chain) |
| ~1.00 | Doublet (d) | 3H | sec-butyl α-CH₃ |
| ~1.20 - 1.60 | Multiplet (m) | 2H | sec-butyl CH₂ (diastereotopic) |
| ~2.30 | Singlet (s) | 3H | N-CH₃ |
| ~2.60 | Multiplet (m) | 1H | sec-butyl CH (methine) |
| ~3.50 | AB Quartet (q) | 2H | N-CH₂-CN (diastereotopic) |
¹³C NMR Analysis
Carbon-13 NMR provides a 1:1 mapping of the carbon framework. The strong electron-withdrawing nature of the nitrile group heavily deshields the adjacent α-carbon, while the nitrile carbon itself resonates in a highly characteristic region.
| Chemical Shift (δ, ppm) | Assignment | Causality / Environment |
| ~11.0 | sec-butyl terminal CH₃ | Shielded aliphatic methyl |
| ~14.0 | sec-butyl α-CH₃ | Shielded aliphatic methyl |
| ~27.0 | sec-butyl CH₂ | Aliphatic methylene |
| ~38.0 | N-CH₃ | Deshielded by adjacent electronegative Nitrogen |
| ~43.0 | N-CH₂-CN | Deshielded by both Nitrogen and Nitrile group |
| ~60.0 | sec-butyl CH | Highly deshielded methine attached to Nitrogen |
| ~116.0 | -C≡N (Nitrile) | Characteristic sp-hybridized carbon |
2D NMR Connectivity: A Self-Validating System
To eliminate any ambiguity, 2D NMR techniques (COSY, HSQC, HMBC) are employed. This creates a self-validating system : the 1D integrations predict the structure, while the 2D correlations mathematically prove the atomic connectivity through spin-spin coupling.
Figure 2: Key 2D NMR correlations used for unambiguous structural assignment.
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HSQC (Heteronuclear Single Quantum Coherence): Will show the two distinct diastereotopic proton signals of the N-CH₂-CN group correlating to a single carbon resonance at ~43.0 ppm, definitively proving they belong to the same methylene group.
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HMBC (Heteronuclear Multiple Bond Correlation): The N-CH₃ protons will show a strong ³J correlation to the sec-butyl methine carbon (~60.0 ppm) and the N-CH₂-CN carbon (~43.0 ppm), confirming the tertiary amine architecture.
Orthogonal Validation: IR and Mass Spectrometry
While NMR provides the connectivity map, orthogonal techniques are required to validate the functional groups and molecular mass[6].
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Infrared (IR) Spectroscopy: The presence of the nitrile group is definitively confirmed by a sharp, medium-intensity absorption band at ~2230 cm⁻¹ (C≡N stretch). The absence of bands above 3300 cm⁻¹ confirms the absence of primary/secondary amines or water.
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Electrospray Ionization Mass Spectrometry (ESI-MS): Direct infusion ESI-MS in positive ion mode will yield a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 127.2 , validating the molecular weight of the synthesized compound.
Step-by-Step Experimental Methodology
This protocol ensures high-fidelity data acquisition, minimizing artifacts that could lead to misinterpretation.
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of highly purified [sec-butyl(methyl)amino]acetonitrile.
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Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
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Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulates; filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl₃.
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Perform automated gradient shimming (e.g., TopShim) to ensure a sharp, symmetrical TMS peak (line width at half height < 1.0 Hz).
Step 3: Data Acquisition
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¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds and a spectral width of 15 ppm.
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¹³C NMR: Acquire 512–1024 scans utilizing proton decoupling (WALTZ-16) with a relaxation delay of 2 seconds and a spectral width of 250 ppm.
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2D HSQC/HMBC: Acquire using standard pulse sequences with gradient selection. For HMBC, optimize the long-range coupling delay for J = 8 Hz.
Step 4: Data Processing
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Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.
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Phase and baseline correct the spectra manually.
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Reference the spectra to the TMS peak (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm / 77.16 ppm).
References
- Title: Bicyclic compound and use thereof for inhibiting SUV39H2 (US10508109B2)
- Title: 1,5-naphthyridine derivatives and melk inhibitors containing the same (WO2013109388A2)
- Title: Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine Source: Organic Chemistry Portal URL
- Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL
Sources
- 1. WO2013109388A2 - 1,5-naphthyridine derivatives and melk inhibitors containing the same - Google Patents [patents.google.com]
- 2. WO2013109388A2 - 1,5-naphthyridine derivatives and melk inhibitors containing the same - Google Patents [patents.google.com]
- 3. US10508109B2 - Bicyclic compound and use thereof for inhibiting SUV39H2 - Google Patents [patents.google.com]
- 4. US10508109B2 - Bicyclic compound and use thereof for inhibiting SUV39H2 - Google Patents [patents.google.com]
- 5. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 6. wiley.com [wiley.com]
